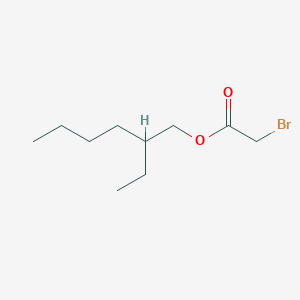

2-ethylhexyl 2-bromoacetate

Description

Significance within Organic Synthesis and Materials Science

The primary significance of 2-ethylhexyl 2-bromoacetate in modern chemical research lies in its application as an initiator for Atom Transfer Radical Polymerization (ATRP). ias.ac.intcichemicals.com ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures, such as block copolymers. ias.ac.intcichemicals.com

The 2-ethylhexyl group of the ester provides solubility in a range of organic monomers and solvents, while the α-bromoacetate moiety provides a suitable site for the initiation of polymerization. ias.ac.in In a typical ATRP process, a transition metal complex, often copper-based, reversibly activates and deactivates the dormant polymer chain by abstracting the bromine atom, which allows for controlled chain growth. tcichemicals.comresearchgate.net

This compound has been effectively used to initiate the polymerization of various monomers. For instance, it is employed in the synthesis of poly(2-ethylhexyl acrylate) (PEHA), a polymer valued for its low glass transition temperature. ias.ac.inresearchgate.net It is also used for the polymerization of 2-ethylhexyl methacrylate (B99206) (EHMA). researchgate.netpsu.edu Furthermore, its utility extends to the synthesis of copolymers, such as poly(styrene-co-2-ethylhexyl acrylate), where it facilitates the creation of polymer chains incorporating different monomer units in a controlled manner. researchgate.net The ability to create these specialized polymers is crucial in materials science for developing advanced coatings, adhesives, and other functional materials. ambeed.comsigmaaldrich.combldpharm.com

Table 1: Selected Applications of this compound in Atom Transfer Radical Polymerization (ATRP)

| Monomer(s) | Catalyst System | Polymer Synthesized | Research Focus |

|---|---|---|---|

| 2-Ethylhexyl Acrylate (B77674) (EHA) | CuBr/PMDETA* | Poly(2-ethylhexyl acrylate) (PEHA) | Synthesis of PEHA with controlled molecular weight and narrow molecular weight distribution. ias.ac.in |

| 2-Ethylhexyl Methacrylate (EHMA) | CuBr/dNbpy** | Poly(2-ethylhexyl methacrylate) (PEHMA) | Investigation of emulsion ATRP systems to produce stable latexes with well-defined polymers. researchgate.net |

| Styrene (B11656) and 2-Ethylhexyl Acrylate (EHA) | CuBr/PMDETA* | Poly(styrene-co-EHA) | Controlled copolymerization to determine monomer reactivity ratios and produce copolymers with specific compositions. researchgate.net |

*PMDETA: N,N,N′,N″,N″-Pentamethyldiethylenetriamine **dNbpy: 4,4′-dinonyl-2,2′-bipyridyl

Overview of Halogenated Ester Chemistry in Contemporary Research

Halogenated esters, such as this compound, are a class of organic compounds characterized by the presence of both an ester functional group and a halogen atom. researchgate.net The reactivity of these compounds is dominated by the nature and position of the halogen. In α-halogenated esters, like the bromoacetate (B1195939) series, the carbon-halogen bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic substitution and a good precursor for radical generation. solubilityofthings.com

The synthesis of halogenated esters can be achieved through several established methods. A common route is the direct esterification of a halogenated carboxylic acid (e.g., bromoacetic acid) with an alcohol (e.g., 2-ethylhexanol), often catalyzed by a strong acid. chemicalbook.comgoogle.com Other methods include the direct bromination of esters at elevated temperatures or the reaction of an alcohol with an acyl bromide like bromoacetyl bromide. orgsyn.org

Contemporary research into halogenated esters explores their diverse reactivity. researchcommons.org They are versatile alkylating agents in various organic transformations. wikipedia.org For example, ethyl bromoacetate, a close analogue of the title compound, is famously used in the Reformatsky reaction, where it reacts with zinc to form an organozinc intermediate that can add to carbonyl compounds to create β-hydroxy esters. wikipedia.org Recent research also delves into novel activation methods, such as the use of visible light to induce halogenation reactions, expanding the synthetic utility of this class of compounds. researchgate.net Furthermore, detailed mechanistic studies, including the investigation of the pyrolysis and combustion chemistry of simple halogenated esters like methyl chloroacetate, provide fundamental insights into their reaction pathways and thermal stability. acs.org

Conceptual Framework for Investigating this compound Reactivity

Investigating the reactivity of this compound involves a combination of kinetic, analytical, and computational methods designed to elucidate reaction mechanisms and characterize products. The framework for these investigations is particularly well-developed in the context of its use as an ATRP initiator.

Kinetic Analysis: A key aspect of understanding its role in polymerization is the study of reaction kinetics. For ATRP, this typically involves monitoring monomer conversion over time. A linear relationship in a first-order kinetic plot (a plot of ln([M]₀/[M]t) versus time) indicates that the concentration of active, propagating radicals remains constant, which is a hallmark of a controlled polymerization process. researchgate.net Such studies are crucial for optimizing reaction conditions like temperature, solvent, and catalyst concentration. ias.ac.in

Structural and Molecular Weight Characterization: The successful synthesis of well-defined polymers initiated by this compound is confirmed using a suite of analytical techniques. Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). ias.ac.inresearchgate.netresearchgate.net A low PDI value (typically < 1.5) is indicative of a successful controlled polymerization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to confirm the structure of the resulting polymer and, in the case of copolymers, to determine the relative incorporation of each monomer into the polymer chain. researchgate.netresearchgate.net

Computational Chemistry: Modern research often employs computational methods to complement experimental findings. For related halogenated esters, quantum mechanical calculations (ab initio or DFT) have been used to determine the rate constants for elementary reaction steps, such as hydrogen atom abstraction, providing a deeper, molecular-level understanding of their reactivity. acs.org A similar approach could be applied to model the initiation step involving this compound in ATRP, clarifying the energetics of the carbon-bromine bond cleavage and its interaction with the metal catalyst.

Table 2: Framework for Investigating Reactivity and Products

| Investigation Type | Technique/Method | Purpose | Information Gained |

|---|---|---|---|

| Kinetic Analysis | Reaction Sampling & Analysis | To monitor the rate of reaction (e.g., polymerization). | Reaction rate constants, confirmation of controlled reaction mechanisms. researchgate.net |

| Molecular Weight Analysis | Gel Permeation Chromatography (GPC) | To measure the molecular weight and its distribution. | Number-average molecular weight (Mn), Polydispersity Index (PDI or Đ). ias.ac.inresearchgate.net |

| Structural Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure of products. | Confirmation of polymer structure, copolymer composition. researchgate.netresearchgate.net |

| Computational Analysis | Ab initio / DFT Calculations | To model reaction pathways and energetics. | Theoretical rate constants, mechanistic insights. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHUQNLJZDBIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324235 | |

| Record name | 2-Ethylhexyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68144-73-0 | |

| Record name | NSC406076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of 2 Ethylhexyl 2 Bromoacetate

Direct Esterification Approaches

Direct esterification of bromoacetic acid with 2-ethylhexanol is a primary method for synthesizing 2-ethylhexyl 2-bromoacetate. This reaction is typically catalyzed by a strong acid.

Catalytic Systems for High-Yield Synthesis

The choice of catalyst is crucial for driving the esterification equilibrium towards the product and achieving high yields. While conventional acid catalysts like sulfuric acid are effective, research has explored heterogeneous catalysts to simplify purification and minimize waste. For instance, strongly acidic cation-exchange resins have been successfully employed in the synthesis of similar esters, such as 2-ethylhexyl acetate (B1210297), through transesterification. asianpubs.orgresearchgate.net These solid acid catalysts offer advantages in terms of reusability and reduced corrosion.

In a related context, the esterification of fatty acids with short-chain alcohols has been efficiently carried out using montmorillonite-based clay catalysts. mdpi.com These catalysts, particularly KSF/0, have demonstrated high activity, suggesting their potential applicability in the synthesis of this compound. mdpi.com The acidic nature and large surface area of these clays (B1170129) facilitate the reaction, and their heterogeneous nature allows for easy separation from the reaction mixture. mdpi.com

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |

|---|---|---|---|

| Homogeneous Acids (e.g., H₂SO₄) | High catalytic activity | Difficult to separate, corrosive, waste generation | Commonly used, effective but with environmental and operational challenges. |

| Heterogeneous Resins (e.g., NKC-9) | Reusable, non-corrosive, easy separation | Potentially lower activity than homogeneous catalysts | High potential for cleaner production and simplified workup. asianpubs.orgresearchgate.net |

| Acid Clays (e.g., Montmorillonite) | Low cost, high surface area, effective | May require higher temperatures | Promising for efficient and environmentally friendly synthesis. mdpi.com |

Process Intensification and Scalability Considerations

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com For the synthesis of this compound, techniques like reactive distillation and the use of novel reactor designs can significantly improve efficiency.

Reactive distillation combines the chemical reaction and separation of products in a single unit, which can be particularly advantageous for equilibrium-limited reactions like esterification. By continuously removing water, a byproduct of the reaction, the equilibrium is shifted towards the formation of the ester, leading to higher conversions. This approach has been successfully applied to the synthesis of ethyl acetate. mdpi.com

Furthermore, the use of advanced reactor technologies, such as pulsed loop reactors and rotating packed bed reactors, has shown promise in intensifying esterification processes. upm.edu.mynih.gov These reactors enhance mass transfer and mixing, leading to shorter reaction times and higher yields. upm.edu.mynih.gov For example, the synthesis of 2-ethylhexyl caprylate/caprate in a pulsed loop reactor demonstrated significantly reduced reaction times and energy consumption compared to a conventional stirred-tank reactor. upm.edu.my Similarly, a rotating packed bed reactor was effective in the enzymatic synthesis of 2-ethylhexyl palmitate, overcoming mass transfer limitations. nih.gov

Precursor Chemistry and Analogous Compound Preparation

The synthesis of this compound relies on the availability and purity of its precursors, primarily bromoacetic acid.

Synthesis of Bromoacetic Acid and its Derivatives

Bromoacetic acid is a key precursor and is typically prepared by the bromination of acetic acid. wikipedia.org The Hell-Volhard-Zelinsky reaction is a classic method for this transformation, often using red phosphorus as a catalyst. sciencemadness.orgorgsyn.orggoogle.com This reaction proceeds via the formation of an acyl halide, which then undergoes bromination.

Alternative methods for synthesizing bromoacetic acid include the reaction of chloroacetic acid with hydrogen bromide. google.com Industrial processes have been developed to produce bromoacetic acid and its esters with high yields and purity from inexpensive raw materials. google.com

Table 2: Selected Synthetic Routes to Bromoacetic Acid

| Starting Material | Reagents | Key Features |

|---|---|---|

| Acetic Acid | Bromine, Red Phosphorus | Classic Hell-Volhard-Zelinsky reaction. sciencemadness.orgorgsyn.org |

| Acetic Acid | Bromine, Acetic Anhydride, Pyridine | A well-established method for producing bromoacetic acid for subsequent esterification. google.com |

| Chloroacetic Acid | Alkali Metal Bromide, Sulfuric Acid | An industrial process that avoids the direct use of hazardous bromine. google.com |

Comparative Analysis of Esterification Pathways (e.g., Ethyl Bromoacetate)

The synthesis of ethyl bromoacetate (B1195939), a closely related compound, provides valuable insights into the esterification of bromoacetic acid. A common laboratory preparation involves the esterification of crude bromoacetic acid with ethanol (B145695) using a sulfuric acid catalyst and benzene (B151609) as an azeotropic agent to remove water. orgsyn.org

Transesterification is another important pathway for synthesizing esters. masterorganicchemistry.com This method involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, 2-ethylhexyl acetate can be synthesized via the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin as a catalyst. asianpubs.org This approach avoids the direct handling of corrosive bromoacetic acid and can be a more atom-economical process.

Novel Synthetic Strategies Utilizing 2-Ethylhexyl Bromoacetate

While the primary focus is on the synthesis of this compound, it is also a valuable reagent in organic synthesis. For instance, α-bromo esters are key reactants in the Reformatsky reaction, which is used to form β-hydroxy esters.

New synthetic methods are continually being developed for α-bromo esters and their derivatives. One such example is the synthesis of α-bromo-α,β-unsaturated esters from tert-butyl α-(trimethylsilyl)-α-bromoacetate and carbonyl compounds. capes.gov.br These novel strategies expand the utility of bromoacetate esters in constructing complex organic molecules.

One-Pot Reaction Sequences in Heterocycle Synthesis

There are no specific studies detailing the use of this compound as a reactant in one-pot syntheses of heterocyclic compounds. While bromoacetate esters, in general, are known to be versatile reagents in organic synthesis, including the formation of heterocycles, the specific reactivity and utility of the 2-ethylhexyl variant in such complex, multi-component reactions have not been documented in available research. One-pot reactions are a cornerstone of modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures from simple precursors in a single synthetic operation. These processes minimize waste and reduce the need for intermediate purification steps. However, the application of this compound to this synthetic strategy remains an unexplored area of research.

Derivatization of Complex Organic Scaffolds

Similarly, there is a lack of published research on the use of this compound for the derivatization of complex organic scaffolds. Derivatization is a crucial process in medicinal chemistry and materials science, where the modification of a core molecular structure can lead to new compounds with altered biological activities or physical properties. Bromoacetate esters are often employed as alkylating agents to introduce an ester-containing side chain onto a molecule. The bulky 2-ethylhexyl group could potentially impart unique solubility or steric properties to the derivatized scaffold. Nevertheless, there are no specific examples, reaction conditions, or yields reported in the scientific literature for the application of this compound in this capacity.

Advanced Chemical Reactions and Mechanistic Investigations of 2 Ethylhexyl 2 Bromoacetate

Nucleophilic Substitution Reactions and Derivative Synthesis

Nucleophilic substitution reactions are fundamental to the utility of 2-ethylhexyl 2-bromoacetate in organic synthesis. These reactions involve an electron-rich nucleophile attacking the electrophilic α-carbon, leading to the displacement of the bromide ion. This process is a cornerstone for creating a diverse array of derivatives by forming new carbon-heteroatom or carbon-carbon bonds.

Replacement of Halogen Atom with Various Nucleophiles

The reaction of this compound with various nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this single-step process, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reaction involves a transition state where the new bond is forming concurrently as the old bond is breaking. ucsb.edu

A wide range of nucleophiles can displace the bromide ion. For instance, oxygen-based nucleophiles like carboxylate ions react to form new ester linkages. Nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, can also be employed, leading to the formation of amino acid esters and their derivatives. docbrown.infochemguide.co.uk The general scheme for these reactions can be represented as:

R-COO⁻ (Carboxylate) + Br-CH(R')-COOCH₂CH(C₂H₅)C₄H₉ → R-COOCH(R')-COOCH₂CH(C₂H₅)C₄H₉ + Br⁻

R₃N (Amine) + Br-CH(R')-COOCH₂CH(C₂H₅)C₄H₉ → R₃N⁺-CH(R')-COOCH₂CH(C₂H₅)C₄H₉ + Br⁻

The reactivity of the nucleophile and the reaction conditions, including the choice of solvent, play a crucial role in the efficiency of the substitution.

Formation of Specialized Organonitrogen and Organooxygen Compounds

The synthesis of specialized organic compounds containing nitrogen and oxygen is a significant application of this compound's reactivity.

Organonitrogen Compounds: Primary amines can be synthesized by reacting the bromoester with ammonia. However, this reaction is often difficult to control as the resulting primary amine is also a nucleophile and can react further with the bromoester to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com This leads to a mixture of products unless a large excess of ammonia is used to favor the formation of the primary amine. chemguide.co.uk

The reaction proceeds in two main steps:

Nucleophilic Attack: Ammonia attacks the electrophilic carbon, displacing the bromide ion to form an alkylammonium salt.

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen to yield the neutral primary amine. chemguide.co.uk

Organooxygen Compounds: Oxygen-containing nucleophiles are readily used to generate a variety of derivatives. For example, the reaction with dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of glyoxylate (B1226380) esters, where the sulfoxide oxygen acts as the nucleophile to displace the halogen. dtic.mil The reaction with alcohols or alkoxides would produce α-alkoxy esters, and reactions with carboxylates, as mentioned, yield anhydride-like structures. These reactions are pivotal in building more complex molecular frameworks where the introduction of an oxygen-linked moiety is desired. libretexts.org

Ester Bond Transformations

The ester group in this compound is another key site of reactivity, primarily through hydrolysis, which can be catalyzed by either acid or base.

Hydrolysis Under Acidic and Basic Catalysis

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The conditions under which hydrolysis occurs dictate the reaction mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically follows a multi-step mechanism. The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, the 2-ethylhexanol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting carboxylic acid derivative yields the final bromoacetic acid product. This process is essentially the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl group and eliminating the 2-ethylhexoxide ion as the leaving group. The alkoxide is a strong base and subsequently deprotonates the newly formed bromoacetic acid in a rapid acid-base reaction. This final, irreversible deprotonation drives the reaction to completion. viu.ca

Study of Reaction Kinetics and Equilibrium

The study of reaction kinetics provides insight into the mechanism and factors influencing the rate of ester hydrolysis.

Kinetics of Hydrolysis:

Acidic Hydrolysis: This reaction is typically first-order with respect to the ester and is catalyzed by H⁺ ions. Since water is the solvent and present in large excess, its concentration is considered constant, making the reaction pseudo-first-order. youtube.com The rate law can be expressed as:

Rate = k[ester][H⁺]

Alkaline Hydrolysis: This reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. oarjpublication.com The rate law is:

Rate = k[ester][OH⁻]

| Ester | Condition | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Ethyl Acetate (B1210297) | Acidic (HCl) | 35 | ~0.00260 s⁻¹ | 17.44 oarjpublication.com |

| Ethyl Acetate | Acidic (HCl) | 45 | ~0.00322 s⁻¹ | 17.44 oarjpublication.com |

This table presents kinetic data for the analogous compound ethyl acetate to illustrate typical values for ester hydrolysis.

Alkylation Reactions in Complex Molecule Construction

This compound is an effective alkylating agent, a class of compounds used to introduce an alkyl group into a substrate molecule. researchgate.netoncohemakey.com In this role, the compound delivers the 2-(2-ethylhexyloxy)-2-oxoethyl group to a nucleophilic center. This capability is exploited in the synthesis of larger, more intricate molecules, including pharmaceuticals and specialized organic materials.

The process involves the nucleophilic attack on the carbon atom bonded to the bromine, resulting in the formation of a new covalent bond. This strategy is a key step in late-stage functionalization, where a complex, pre-existing molecule is modified to fine-tune its properties. For instance, α-haloesters are used to alkylate phenols, amines, and other nucleophilic sites within larger scaffolds to build precursors for biologically active compounds or functional materials. This approach is often more efficient than constructing the entire molecule from scratch. The 2-ethylhexyl group, in particular, can be introduced to increase lipophilicity, which can be a desirable trait in certain applications.

An example of a similar bromoester, ethyl bromoacetate (B1195939), being used in complex synthesis is in olefination reactions, where it couples with dialdehydes to form larger structures that are precursors to natural products like norbixin. acs.org This highlights the role of bromoacetate esters as fundamental building blocks in constructing complex organic frameworks.

Reformatsky Reaction Pathways with Carbonyl Compounds

The Reformatsky reaction is a key organic transformation that utilizes an α-halo ester, such as this compound, and a carbonyl compound in the presence of metallic zinc to form β-hydroxy esters. This reaction provides a powerful method for carbon-carbon bond formation. The organozinc reagent, often referred to as a Reformatsky enolate, is prepared by treating the α-halo ester with zinc dust. wikipedia.org These enolates are notably less reactive than their lithium counterparts or Grignard reagents, which prevents undesired nucleophilic addition to the ester group. wikipedia.orgnih.gov

The initial and crucial step in the Reformatsky reaction is the formation of an organozinc intermediate. This process begins with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. The activated zinc metal inserts itself into the C-Br bond, leading to the formation of a bromozincioacetate derivative. This intermediate is not typically isolated but exists in equilibrium with a dimeric structure. In the solid state, the THF complexes of similar ethyl and tert-butyl bromozincacetates have been shown to form cyclic eight-membered dimers. wikipedia.orgnih.gov These dimers then rearrange to generate the reactive species, the zinc enolates. These zinc enolates are unique in that the zinc atom is simultaneously bonded to both oxygen and carbon, giving them organometallic character. wikipedia.org The formation of the enolate can occur in the presence of various carbonyl functionalities, highlighting the reaction's versatility.

The Reformatsky reaction offers significant potential for stereochemical control in the synthesis of β-hydroxy esters, which are valuable chiral building blocks in the synthesis of natural products and pharmaceuticals. libretexts.orgnih.gov The stereoselectivity of the reaction can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries or ligands. nih.govwikipedia.org

When a chiral aldehyde or ketone is used as the substrate, diastereoselective addition of the zinc enolate can occur, leading to the preferential formation of one diastereomer of the β-hydroxy ester. wikipedia.org This diastereoselectivity arises from the facial bias of the carbonyl group, which directs the approach of the incoming nucleophile. Furthermore, the use of chiral ligands, such as those derived from amino alcohols like (+)-norephedrine, can induce enantioselectivity in the reaction with achiral aldehydes, producing the β-hydroxy ester in an enantiomerically enriched form. libretexts.orgwikipedia.org The proposed mechanism for this stereochemical control often involves the formation of a six-membered chair-like transition state where the substituents of the carbonyl compound and the enolate adopt pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemical outcome of the addition. wikipedia.org High levels of diastereoselectivity have been achieved in reactions involving chiral sulfinyl imines and bromoesters, indicating the robustness of this approach for controlling stereochemistry. wikipedia.org

Functionalization of Macrocyclic Systems (e.g., Calixarenes)

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, possessing a cup-like shape with distinct upper and lower rims that can be selectively functionalized. wikipedia.orgnrochemistry.com The lower rim, composed of phenolic hydroxyl groups, is a common site for modification. This compound can be employed as an alkylating agent to introduce ester functionalities onto the lower rim of calixarenes. This O-alkylation is typically carried out under basic conditions, using a base such as potassium carbonate in a suitable solvent like acetonitrile. organic-chemistry.orgmdpi.com

The reaction involves the deprotonation of one or more of the phenolic hydroxyl groups to form phenoxide ions, which then act as nucleophiles, attacking the electrophilic carbon of the carbon-bromine bond in this compound via an SN2 reaction. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. For instance, it is possible to achieve mono-, di-, tri-, or tetra-substitution on a calix wikipedia.orgarene. organic-chemistry.org The introduction of the bulky 2-ethylhexyl acetate moieties can significantly alter the conformational properties and solubility of the calixarene, making it more soluble in organic solvents and creating a more defined cavity for host-guest chemistry applications.

Alkylation of Nitrogen and Oxygen Heterocycles

This compound serves as a versatile alkylating agent for a variety of nitrogen- and oxygen-containing heterocyclic compounds.

Nitrogen Heterocycles: The alkylation of N-heterocycles such as imidazoles, pyridines, and triazoles typically involves the reaction of the heterocyclic amine with this compound. wikipedia.orgresearchgate.netnih.gov The reaction generally proceeds via nucleophilic substitution, where the nitrogen atom of the heterocycle attacks the electrophilic carbon atom attached to the bromine. For NH-containing heterocycles like imidazoles and triazoles, a base such as potassium carbonate is often used to deprotonate the nitrogen, thereby increasing its nucleophilicity. wikipedia.orglibretexts.org The regioselectivity of alkylation can be an important consideration, especially in heterocycles with multiple nitrogen atoms, such as 1,2,3-triazoles. In some cases, the presence of substituents on the heterocyclic ring can direct the alkylation to a specific nitrogen atom. wikipedia.orgmorressier.com

Oxygen Heterocycles: While less common for direct alkylation on the ring oxygen, this compound is effective for the O-alkylation of hydroxyl-substituted oxygen heterocycles or, more broadly, phenolic compounds. researchgate.netscispace.com The principle is similar to the functionalization of calixarenes, where a phenoxide ion, generated by deprotonation of a hydroxyl group with a base, acts as the nucleophile. This method can be used to introduce the 2-ethylhexyloxycarbonylmethyl group onto various phenolic substrates.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Type Cross-Coupling for C–C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. scribd.com The standard catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A review of the literature indicates that α-bromo esters, such as this compound, are not typical substrates for Suzuki-type cross-coupling reactions. The electrophilic partner in a Suzuki coupling is generally an aryl, vinyl, or sometimes an alkyl halide where the halogen is attached to an sp² or sp³ carbon that is not adjacent to a carbonyl group. The presence of the carbonyl group in α-bromo esters significantly influences the reactivity of the C-Br bond, making it more susceptible to nucleophilic attack or the formation of enolates, as seen in the Reformatsky reaction.

While direct participation of this compound in a Suzuki-type reaction is not a standard application, other palladium-catalyzed C-C bond-forming reactions, such as the Heck reaction, can involve related acrylate (B77674) esters. For instance, 2-ethylhexyl acrylate can be coupled with aryl halides in a Heck reaction to form cinnamate (B1238496) derivatives. researchgate.net However, this proceeds via a different mechanism than the Suzuki coupling and involves the reaction of an alkene rather than an α-bromo ester. Therefore, the application of this compound in Suzuki-type cross-coupling for C-C bond formation is not a conventional or well-documented transformation.

Copper-Catalyzed Processes and Ligand Effects

There is no available research specifically detailing the use of this compound in copper-catalyzed processes. Literature on copper-catalyzed reactions, such as cross-coupling, typically focuses on more common reagents like ethyl bromoacetate. The influence of the bulky and chiral 2-ethylhexyl group on catalyst activity, reaction yields, and the effects of different ligands in such systems has not been documented.

Exploitation in Advanced Organic Transformations

Synthesis of Non-Canonical Amino Acid Analogs

No studies have been found that utilize this compound as a reagent for the synthesis of non-canonical amino acid analogs. The methodologies for creating such amino acids are varied, but the specific application of this compound as an alkylating agent or precursor is not reported in the scientific literature.

Asymmetric Synthesis and Chirality Induction Studies

While the 2-ethylhexyl group itself contains a stereocenter, there is no research available on the use of this compound as a reagent in asymmetric synthesis or studies focusing on its ability to induce chirality in other molecules. Research on the chirality of the 2-ethylhexyl group is generally confined to its presence in other molecules, such as polymers or plasticizers.

Cycloaddition Reactions and Heterocyclic Ring Formation

The participation of this compound in cycloaddition reactions or as a building block for the formation of heterocyclic rings is not described in the available literature. While related α-bromo esters can be used in reactions like the Reformatsky reaction or to form heterocyclic structures, no examples specifically employing the 2-ethylhexyl ester have been published.

Polymer Science and Advanced Materials Engineering with 2 Ethylhexyl 2 Bromoacetate

Controlled Radical Polymerization (CRP) Architectures

Controlled radical polymerization (CRP) methods have revolutionized polymer synthesis by providing a means to control the growth of polymer chains. Among these methods, Atom Transfer Radical Polymerization (ATRP) is a versatile technique where 2-ethylhexyl 2-bromoacetate can be effectively employed.

Atom Transfer Radical Polymerization (ATRP) is a type of reversible-deactivation radical polymerization that relies on a dynamic equilibrium between a minute amount of active, growing polymer radicals and a majority of dormant species. cmu.eduwikipedia.org This process is typically catalyzed by a transition metal complex, most commonly copper(I) halide complexed with a ligand. wikipedia.org

The general mechanism involves the following key steps:

Initiation: The process begins with an initiator, which is an alkyl halide (R-X) such as this compound. The transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand) abstracts the halogen atom (Br) from the initiator. This homolytic cleavage generates a carbon-centered radical (R•) and the transition metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand). cmu.edu

Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth. This propagation step is similar to that in conventional free radical polymerization.

Deactivation: The radical at the end of the growing polymer chain is reversibly deactivated by reacting with the transition metal complex in the higher oxidation state (X-Cu(II)Br/Ligand). This reaction transfers the halogen atom back to the polymer chain end, reforming a dormant species and regenerating the lower-oxidation-state metal complex. cmu.edu

This rapid and reversible activation-deactivation cycle ensures that the concentration of active radicals at any given moment is very low, which significantly suppresses irreversible termination reactions that are common in conventional radical polymerizations. cmu.edu This control allows polymer chains to grow simultaneously and uniformly, leading to polymers with narrow molecular weight distributions and well-defined end-groups derived from the initiator. wikipedia.org

In the context of ATRP, this compound functions as an initiator . The choice of initiator is critical as it determines the final polymer's end-group functionality and the number of growing chains. cmu.educmu.edu When this compound initiates polymerization, the 2-ethylhexyl acetate (B1210297) fragment becomes covalently bonded to one end of the polymer chain (the α-end), while the bromine atom is transferred to the other end (the ω-end). wikipedia.org This terminal halogen is a key feature of ATRP, as it remains as a "living" site that can be reactivated for further polymerization (e.g., to create block copolymers) or chemically transformed into other functional groups post-polymerization. wikipedia.orgcmu.edu

The role of an ATRP initiator is distinct from that of a conventional chain transfer agent (CTA) used in traditional free radical polymerization. A classical CTA, such as a thiol, controls molecular weight by terminating a growing polymer chain and initiating a new one through a process of chain transfer. pstc.org In contrast, the ATRP initiator molecule is consumed at the beginning of the reaction, and each initiator molecule ideally generates one growing polymer chain. cmu.edu The control over molecular weight in ATRP is achieved not by chain transfer, but by predetermining the ratio of consumed monomer concentration to the initial initiator concentration. cmu.edu While intramolecular chain transfer to the polymer backbone can occur as a side reaction in the polymerization of acrylates, this is a separate phenomenon from the function of an external CTA. researchgate.net

Copolymerization Studies and Reactivity Ratio Determination

Copolymerization is a vital industrial process used to create polymers with a tailored combination of properties by incorporating two or more different monomers into the same polymer chain. nih.gov The use of this compound as an initiator in controlled polymerization techniques allows for precise studies of copolymerization kinetics and composition.

The kinetics of copper-mediated ATRP provide strong evidence of a controlled polymerization process. In the copolymerization of monomers like 2-ethylhexyl acrylate (B77674) (EHA) and styrene (B11656), a linear relationship is observed when plotting the natural logarithm of the inverse of the unreacted monomer fraction (ln(1/[1-X])) against time. nih.govnih.gov This linear kinetic plot is characteristic of a reaction that follows first-order kinetics with respect to monomer concentration, indicating a constant number of active propagating chains throughout the polymerization. nih.govnih.gov

Studies on the bulk copolymerization of EHA and styrene using a copper bromide (CuBr) catalyst with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as a ligand have demonstrated this controlled behavior. nih.govnih.gov Furthermore, a linear increase in the number-average molecular weight (Mn) of the resulting copolymer with increasing monomer conversion is another hallmark of a controlled or living polymerization process. nih.govnih.gov These kinetic features confirm that the polymerization proceeds with minimal termination reactions, allowing for the synthesis of well-defined copolymer structures.

The final properties of a copolymer are heavily dependent on its composition and the sequence in which the different monomer units are arranged along the chain. In ATRP systems, the copolymer composition can be accurately determined using techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.govnih.gov

A critical aspect of understanding copolymerization is the determination of monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a radical-ended polymer chain adding a monomer of its own type (homopropagation) versus adding a comonomer (cross-propagation). nih.gov For the copolymerization of styrene (monomer 1) and 2-ethylhexyl acrylate (EHA, monomer 2), the reactivity ratios indicate which monomer is more likely to be incorporated into the growing chain. If r₁ > 1, the propagating chain ending in monomer 1 prefers to add another monomer 1. If r₁ < 1, it prefers to add monomer 2.

The reactivity ratios for the styrene/EHA system have been determined using various methods, including the Finemann-Ross (FR), inverted Finemann-Ross (IFR), and Kelen-Tudos (KT) methods. nih.govnih.gov These ratios can differ from those obtained via conventional free radical polymerization, highlighting the influence of the catalyst system on monomer incorporation. nih.gov

| Polymerization Method | r₁ (Styrene) | r₂ (EHA) | Calculation Method | Source |

|---|---|---|---|---|

| ATRP (ATRcP) | 1.24 | 0.71 | Kelen-Tudos (KT) | nih.gov |

| Conventional Radical | 0.926 | 0.238 | Not Specified | nih.gov |

| Conventional Radical (with ZnCl₂) | 0.10 | 0.175 | Not Specified | nih.gov |

| Bulk Copolymerization | 0.980 | 0.292 | Inverted Finemann-Ross (IFR) | researchgate.net |

| Calculated (Alfred & Price Eq.) | 0.94 | 0.26 | Equation-based | lgchemon.com |

Design and Synthesis of Functional Polymeric Materials

The design of functional polymers involves creating macromolecules with specific chemical groups and architectures to achieve desired properties and applications. mdpi.comfrontiersin.orgnih.gov Controlled polymerization techniques like ATRP, initiated by compounds such as this compound, are instrumental in this field. cmu.edu

Because ATRP is a radical-based process, it is tolerant of a wide variety of functional groups in monomers, allowing for the direct synthesis of polymers with pendant functionalities along the chain. cmu.edu More significantly, the initiator itself dictates the polymer's end-group functionality. By using this compound, a non-polar, flexible 2-ethylhexyl group is incorporated at the alpha-terminus of every polymer chain.

The bromine atom at the omega-terminus is a powerful synthetic handle. Its presence allows the "dormant" polymer chain to be re-initiated in the presence of a second monomer, leading to the synthesis of well-defined block copolymers. cmu.edu For example, ABA triblock copolymers of acrylonitrile (B1666552) and 2-ethylhexyl acrylate have been successfully synthesized using ATRP. cmu.edu Alternatively, the terminal bromine can be removed or transformed into other functional groups (e.g., azide, hydroxyl, or amine groups) through straightforward organic reactions, enabling the creation of telechelic polymers or the attachment of the polymer to surfaces or biological molecules. This high degree of control over architecture and functionality is essential for developing advanced materials for fields ranging from biomedicine to electronics. frontiersin.orgnih.gov

Photoresponsive Polymer Systems and Nanoparticle Development

The integration of this compound into the synthesis of photoresponsive polymer systems and nanoparticles has opened new avenues for the development of "smart" materials. These materials can undergo reversible or irreversible changes in their chemical and physical properties in response to light, making them highly valuable for a range of applications.

Photoresponsive polymers often incorporate photochromic molecules that can isomerize upon light irradiation. This isomerization can lead to changes in the polymer's conformation, solubility, and other macroscopic properties. The synthesis of these polymers can be achieved by incorporating photoresponsive units into the polymer's main chain or side chains through various polymerization techniques. One approach involves the use of initiators like this compound in controlled radical polymerizations to create well-defined block copolymers where one block contains photoresponsive moieties.

In the realm of nanoparticle development, this compound can be utilized in the surface-initiated polymerization from nanoparticle cores to create photoresponsive shells. These "smart" nanoparticles have significant potential in drug delivery systems. For instance, a hydrophobic drug can be encapsulated within the core of a nanoparticle that has a hydrophilic, photoresponsive polymer shell. Under specific light irradiation, the shell can undergo a conformational change, becoming more hydrophobic and triggering the release of the encapsulated drug in a controlled manner.

The development of these systems often involves the use of amphiphilic block copolymers which can self-assemble into nanoparticles in aqueous solutions. The hydrophobic core serves as a reservoir for drugs, while the hydrophilic shell provides stability and biocompatibility. By incorporating photo-cleavable or photo-isomerizable groups, researchers can achieve light-triggered disassembly of these nanoparticles, leading to targeted drug release.

Below is a table summarizing key aspects of photoresponsive polymer systems and their nanoparticle applications.

| Feature | Description | Relevance of this compound |

| Photoresponsive Moiety | Chemical group that undergoes a structural change upon light absorption (e.g., azobenzene, spiropyran). | Can be incorporated into polymers initiated by this compound derivatives. |

| Polymer Architecture | Block copolymers, graft copolymers, or homopolymers with photoresponsive side chains. | Used as an initiator in controlled polymerization to achieve desired architectures. |

| Nanoparticle Formation | Self-assembly of amphiphilic block copolymers or surface modification of pre-formed nanoparticles. | Facilitates the synthesis of the polymer chains that form the nanoparticles. |

| Stimulus for Response | Specific wavelengths of light (UV, visible, NIR) trigger the photoresponse. | The choice of photoresponsive moiety dictates the required light stimulus. |

| Application | Controlled drug delivery, smart surfaces, optical data storage, and sensors. | Enables the creation of materials with precise control over their properties. |

This table provides a general overview of the concepts discussed.

The versatility of using this compound as an initiator in these advanced polymerization techniques allows for the precise design of photoresponsive materials with tailored properties for a wide array of innovative applications.### 4.3.2. Graft Copolymers and Macromonomer Methodologies for Architectural Control

The precise control over polymer architecture is paramount in tailoring the macroscopic properties of materials. This compound serves as a crucial initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex polymer structures like graft copolymers with a high degree of architectural control.

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. These materials are of significant interest as they can combine the properties of their constituent polymer segments, leading to applications as thermoplastic elastomers, compatibilizers for polymer blends, and impact modifiers. The use of this compound and its derivatives allows for the controlled growth of these grafts, influencing their length, density, and distribution along the backbone.

Two primary strategies employing CRP for the synthesis of graft copolymers are the "grafting from" and "grafting through" methods.

"Grafting from" Method: In this approach, the polymer backbone is first synthesized to contain initiating sites along its chain. These sites, which can be introduced by copolymerizing a monomer with an initiator-functionalized comonomer, are then used to initiate the polymerization of a second monomer, leading to the growth of grafts from the backbone. This compound can be modified to create such an initiator-functionalized monomer. This method allows for the formation of densely grafted copolymers.

"Grafting through" (Macromonomer) Method: This technique involves the polymerization of a monomer with a macromonomer , which is a polymer chain with a polymerizable end-group. The macromonomer is incorporated into the growing polymer backbone, resulting in a graft copolymer. This compound can be used to initiate the synthesis of these well-defined macromonomers. This method provides excellent control over the length of the grafts, as they are pre-synthesized.

The table below summarizes the key features of these two methodologies for synthesizing graft copolymers.

| Methodology | Description | Advantages | Role of this compound |

| "Grafting from" | Grafts are grown from initiating sites along a pre-existing polymer backbone. | High graft density can be achieved. | Can be used to create the initiator sites on the backbone. |

| "Grafting through" | A monomer is copolymerized with a macromonomer (a polymer with a polymerizable end-group). | Precise control over the molecular weight and composition of the grafts. | Used as an initiator for the synthesis of the macromonomers. |

This table outlines the primary methods for creating graft copolymers with controlled architecture.

The ability to control the architecture of graft copolymers through these methodologies has a profound impact on their final properties. For instance, the length and density of the grafts can influence the phase separation behavior in the solid state, leading to different morphologies and, consequently, different mechanical and thermal properties. The use of this compound as an initiator in these controlled polymerization processes is therefore instrumental in the rational design of advanced polymeric materials with tailored performance characteristics.

For example, a study on the graft copolymerization of butyl acrylate and 2-ethylhexyl acrylate from poly(vinyl chloride) (PVC) using ATRP demonstrated the potential for creating self-plasticized PVC, where the grafted side chains effectively reduce the glass transition temperature of the material. In such a system, the labile chlorines on the PVC backbone can act as initiating sites for the ATRP of the acrylate monomers. This highlights the versatility of CRP techniques in modifying existing polymers to enhance their properties.

Furthermore, the copolymerization of monomers like 2-ethylhexyl acrylate is of interest for developing materials with specific properties, such as pressure-sensitive adhesives. The branched structure of the 2-ethylhexyl group can influence the viscoelastic properties of the resulting polymer, which are crucial for adhesive performance. Controlled polymerization techniques allow for the fine-tuning of these properties by controlling the polymer's molecular weight and architecture.

In the field of organic photovoltaics (OPVs), the molecular design of the active layer materials is critical for achieving high power conversion efficiencies (PCEs). Diketopyrrolopyrrole (DPP)-based materials have emerged as a prominent class of organic semiconductors due to their strong electron-withdrawing nature, excellent charge carrier mobility, and broad absorption in the solar spectrum. The performance of these materials is highly dependent on their molecular structure, particularly the nature of the solubilizing side chains. This is where derivatives of this compound play a crucial role.

The 2-ethylhexyl group, often introduced via precursors like this compound during the synthesis of DPP monomers or polymers, is a common choice for a branched alkyl side chain. These side chains are not merely for improving solubility in organic solvents, which is essential for solution-based processing of the active layer. They also significantly influence the solid-state packing and morphology of the polymer films. The branched nature of the 2-ethylhexyl group can disrupt excessive crystallization, leading to a more favorable nanoscale phase separation between the donor and acceptor materials in a bulk heterojunction (BHJ) solar cell. This optimized morphology is crucial for efficient exciton (B1674681) dissociation and charge transport.

The synthesis of DPP-based polymers often involves Stille or Suzuki coupling reactions. The DPP core is typically functionalized with alkyl chains at the nitrogen atoms. For instance, a common DPP monomer building block is 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. The "2-ethylhexyl" component in this and similar monomers is key to the material's processability and ultimate performance in a photovoltaic device.

Research has shown that the length and branching of the alkyl side chains have a profound effect on the electronic properties and film morphology of DPP-based polymers. The table below summarizes the influence of 2-ethylhexyl side chains on the properties of DPP-based photovoltaic materials.

| Property | Influence of 2-Ethylhexyl Side Chains | Impact on Photovoltaic Performance |

| Solubility | The branched alkyl chains enhance solubility in common organic solvents. | Enables solution-based processing techniques like spin-coating and printing for large-area device fabrication. |

| Film Morphology | The steric hindrance from the branched chains can prevent excessive aggregation and control the domain size in bulk heterojunction blends. | Promotes the formation of an optimal nanoscale interpenetrating network of donor and acceptor materials, facilitating efficient charge separation and transport. |

| Molecular Packing | Influences the intermolecular π-π stacking distance and orientation of the polymer backbones. | Affects charge carrier mobility. A balance is needed between close packing for good mobility and preventing large-scale crystallization that hinders exciton dissociation. |

| Energy Levels | The alkyl chains can have a minor electronic effect, slightly tuning the HOMO and LUMO energy levels of the polymer. | Can influence the open-circuit voltage (Voc) and the driving force for charge transfer at the donor-acceptor interface. |

This table illustrates the multifaceted role of 2-ethylhexyl side chains in DPP-based materials for organic solar cells.

For example, in a study of DPP-based small molecules for organic solar cells, it was found that the position of the alkyl side chains on the conjugated backbone had a significant impact on the crystallization and morphology of the active layer, which in turn affected the device efficiency. This highlights the importance of precise molecular design, where the choice of side chain is a critical parameter.

The use of 2-ethylhexyl side chains is not limited to DPP-based polymers. They are also employed in other classes of conjugated polymers and small molecules used in organic electronics. The balance they provide between solubility and solid-state ordering makes them a versatile and widely adopted structural motif in the design of high-performance organic photovoltaic materials. The continued development of synthetic methodologies, potentially involving precursors like this compound, is crucial for the advancement of this field.### 4.3.4. Formation of Zwitterionic Polymers for Specialized Applications

The synthesis of zwitterionic polymers can be challenging. One common approach is the direct polymerization of zwitterionic monomers. Alternatively, a post-polymerization modification strategy can be used, where a precursor polymer is first synthesized and then chemically modified to introduce the zwitterionic functionality. In either case, the use of an initiator like this compound in a controlled polymerization process allows for precise control over the polymer's molecular weight and architecture, which are critical for its final performance.

For instance, ATRP initiated by this compound can be used to polymerize a protected zwitterionic monomer. After polymerization, the protecting groups are removed to yield the final zwitterionic polymer. This method ensures that the resulting polymers have a narrow molecular weight distribution and a well-defined structure.

The unique properties of zwitterionic polymers make them suitable for a range of specialized applications:

Biomedical Coatings: Their excellent antifouling properties make them ideal for coating medical devices such as catheters, implants, and surgical instruments. These coatings can significantly reduce the risk of device-related infections by preventing the adhesion of proteins and bacteria.

Drug Delivery: Zwitterionic polymers can be used to create "stealth" nanoparticles for drug delivery. The hydrophilic and neutral surface of these nanoparticles helps them to evade the immune system, leading to longer circulation times in the bloodstream and improved targeting of diseased tissues.

Separation Membranes: In water purification and other separation processes, biofouling of membranes is a major issue. Zwitterionic polymer coatings can enhance the long-term performance and efficiency of these membranes by preventing the accumulation of foulants on their surface.

Biosensors: The ability of zwitterionic surfaces to resist non-specific protein adsorption is crucial for the development of highly sensitive and selective biosensors. By minimizing background noise from unwanted protein binding, these surfaces can improve the detection limits and reliability of the sensor.

The table below summarizes some of the key applications of zwitterionic polymers and the role of their unique properties.

| Application | Key Property | Benefit |

| Medical Device Coatings | Antifouling, Biocompatibility | Reduces infection rates, improves device performance. |

| Drug Delivery Systems | "Stealth" properties, Biocompatibility | Increases circulation time, enhances targeting efficiency. |

| Separation Membranes | Antifouling | Improves membrane longevity and efficiency. |

| Biosensors | Resistance to nonspecific protein adsorption | Enhances sensitivity and reduces false signals. |

This table highlights the relationship between the properties of zwitterionic polymers and their specialized applications.

The synthesis of zwitterionic polymers with tailored properties is an active area of research. The use of controlled polymerization techniques, facilitated by initiators like this compound, is a key enabling technology in this field. By providing precise control over the polymer's structure, researchers can fine-tune the material's properties to meet the specific demands of a wide range of advanced applications.

Theoretical and Computational Investigations of 2 Ethylhexyl 2 Bromoacetate

Electronic Structure and Spectroscopic Feature Prediction

Theoretical studies on the electronic structure and spectroscopic features of a molecule like 2-ethylhexyl 2-bromoacetate would provide fundamental insights into its behavior. However, specific research articles or datasets presenting these calculations for the target compound could not be located.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry) and its ground-state energy. This would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results would yield precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's physical and chemical properties.

Despite the commonality of this type of study, no specific published data on the DFT-calculated molecular geometry and energy for this compound were found.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. This analysis would predict the electronic transitions and the corresponding absorption wavelengths, which can be correlated with experimental Ultraviolet-Visible (UV-Vis) spectroscopy. Such calculations would help in understanding the photophysical properties of this compound, including its color and its behavior upon exposure to light.

A thorough search of scientific databases did not yield any studies that have performed TD-DFT calculations to determine the excited-state properties and predict the UV-Vis absorption spectrum of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Transition State Analysis and Reaction Pathways

To understand the kinetics and thermodynamics of a reaction involving this compound, computational chemists would perform a transition state analysis. This involves locating the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing information about the reaction rate. Different possible reaction pathways can be compared to identify the most favorable one.

No computational studies detailing transition state analyses or reaction pathways for this compound have been published in the available scientific literature.

Conformational Analysis and Isomerization Dynamics

Due to the flexibility of the 2-ethylhexyl group, this compound can exist in numerous conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the different stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. Isomerization dynamics would study the process of conversion between these different conformations.

There is no available research that provides a detailed conformational analysis or discusses the isomerization dynamics of this compound.

Molecular Interaction and Binding Affinity Studies

Understanding how this compound interacts with other molecules is key to predicting its behavior in various environments, such as in solution or in biological systems. These studies are often performed using molecular docking or molecular dynamics simulations. Such investigations could, for example, predict the binding affinity of the compound to a specific protein or its solubility in different solvents.

No published studies were found that investigate the molecular interactions or binding affinities of this compound with other molecules through computational methods.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govh-its.org This technique is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction of a small molecule (ligand), such as this compound, with the binding site of a macromolecular target, typically a protein or nucleic acid. nih.govnih.gov The process involves sampling different conformations of the ligand within the active site of the target and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov

Illustrative Molecular Docking Data

The following table presents a hypothetical scenario of docking this compound against potential macromolecular targets. The binding affinity is typically measured in kcal/mol, where a more negative value indicates a stronger binding interaction.

| Macromolecular Target | Putative Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

| Human Carboxylesterase 1 (hCES1) | Ser203, His448, Glu318 | -6.5 | Hydrolysis |

| Acetylcholinesterase (AChE) | Ser200, His440, Trp84 | -5.8 | Covalent Inhibition |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Cys285, His323, His449 | -7.2 | Agonism/Antagonism |

| Glutathione S-transferase (GST) | Tyr7, Trp8, Arg13 | -6.1 | Detoxification/Conjugation |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information generated from molecular docking studies. It is not based on actual experimental or computational results for this compound.

Cheminformatics and Predictive Models

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. nih.govexcelra.com It plays a crucial role in modern drug discovery and toxicology by enabling the prediction of molecular properties and biological activities, thereby accelerating the identification of promising or potentially hazardous compounds. nih.govlongdom.org

Machine learning (ML) has become a powerful tool in toxicology and drug discovery for predicting the biological activities and toxicological endpoints of chemical compounds. nih.govfrontiersin.org ML models are trained on large datasets of known chemicals and their associated activities to learn the complex relationships between chemical structures and their biological effects. acs.orgacs.org These trained models can then be used to predict the activity of new or untested compounds like this compound. nih.gov

Several machine learning algorithms are commonly used for toxicity prediction, including: nih.govacs.org

Support Vector Machines (SVM): A classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., toxic vs. non-toxic).

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes of the individual trees. nih.gov

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers of interconnected nodes (neurons) to learn complex patterns in data. nih.gov

These models can be used to predict a wide range of endpoints, such as carcinogenicity, hepatotoxicity, and cardiotoxicity, based on the chemical structure of a molecule. nih.gov The performance of these models is highly dependent on the quality and diversity of the training data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. fiveable.mewikipedia.org The fundamental principle of QSAR is that the structural properties of a molecule determine its biological activity. fiveable.me QSAR models are developed by establishing a mathematical relationship between the biological activity of a set of compounds and their calculated molecular descriptors. slideshare.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. wiley.comucsb.edu These descriptors can be calculated from the 2D or 3D representation of the molecule. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new compounds, guiding the design of molecules with desired properties. wikipedia.org For a compound like this compound, a QSAR study would involve calculating a range of molecular descriptors and correlating them with a specific biological endpoint.

Illustrative Table of Molecular Descriptors for this compound

The table below lists some common molecular descriptors that would be relevant in a QSAR study of this compound.

| Descriptor Type | Descriptor Name | Description | Relevance for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the overall size of the molecule. |

| Topological | Zagreb Index | A numerical descriptor based on the connectivity of atoms in the molecule. | Describes the degree of branching in the 2-ethylhexyl chain. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences interactions with biological macromolecules. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | The ester and bromo groups contribute to the molecule's polarity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Important for predicting absorption, distribution, and membrane permeability. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ucsb.edu | Relate to the molecule's reactivity and potential for chemical reactions. ucsb.edu |

Note: This table provides examples of molecular descriptors and their general significance. The actual values for this compound would need to be calculated using specialized software.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethylhexyl 2 Bromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-ethylhexyl 2-bromoacetate, offering detailed information about the molecular framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides specific information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by several key signals corresponding to the bromoacetyl and 2-ethylhexyl moieties.

The protons on the carbon adjacent to the bromine (Br-CH₂-) are expected to appear as a singlet, significantly downfield due to the deshielding effect of the electronegative bromine atom and the carbonyl group. A similar compound, ethyl bromoacetate (B1195939), shows this signal around 3.8 ppm chemicalbook.com. The protons of the methylene (B1212753) group of the ester (-OCH₂-) are diastereotopic due to the adjacent chiral center and would ideally appear as a doublet of doublets, coupled to the single proton on the chiral carbon. The remaining protons of the 2-ethylhexyl group produce a series of overlapping multiplets and triplets at higher field (upfield), typical for aliphatic chains libretexts.orgnetlify.apporegonstate.edu.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on spectral data of analogous compounds.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Br-CH₂ -C=O | ~3.9 | Singlet (s) | 2H |

| -O-CH₂ -CH- | ~4.1 | Doublet (d) | 2H |

| -CH₂-CH (CH₂)-CH₂- | ~1.6 | Multiplet (m) | 1H |

| -CH-(CH₂ )₄-CH₃ | ~1.3-1.4 | Multiplet (m) | 8H |

| -CH₂-CH₃ (ethyl branch) | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₃-CH₃ | ~0.9 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct insight into the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, allowing for a count of non-equivalent carbons bhu.ac.in.

The chemical shift of each carbon is highly dependent on its electronic environment. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (160-180 ppm) bhu.ac.inlibretexts.org. The carbon atom bonded to the bromine (Br-CH₂) is also shifted downfield due to the electronegativity of the halogen. Carbons attached to the ester oxygen (-OCH₂) appear in the range of 60-70 ppm, while the remaining aliphatic carbons of the 2-ethylhexyl group resonate at higher fields (10-40 ppm) libretexts.org. Data from similar structures like 2-ethylhexyl acetate (B1210297) confirms these general ranges spectrabase.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on spectral data of analogous compounds.

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Br-CH₂-C =O | ~167 |

| -O-C H₂-CH- | ~68 |

| -CH₂-C H(CH₂)-CH₂- | ~39 |

| -C H₂(Br)-C=O | ~26 |

| -CH(C H₂)₄-CH₃ (C4, C5, C6) | ~30, ~29, ~23 |

| -CH₂-C H₃ (ethyl branch) | ~11 |

| -(CH₂)₃-C H₃ | ~14 |

Two-Dimensional (2D) NMR for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting the -OCH₂- protons with the adjacent methine (-CH-) proton, and further correlations along the entire alkyl chain, confirming the connectivity of the 2-ethylhexyl group libretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached libretexts.orgpressbooks.pub. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, providing conclusive evidence for the assignments. For instance, it would show a cross-peak between the proton signal at ~4.1 ppm and the carbon signal at ~68 ppm, confirming the -OCH₂- group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns epa.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a robust method for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for the analysis of this compound epa.govepa.gov. In this technique, the compound is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method used for generating ions epa.gov.

The resulting mass spectrum is a molecular fingerprint. A key feature for bromine-containing compounds is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes youtube.comdocbrown.info. The fragmentation pattern provides structural clues. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. For this compound, characteristic fragments would likely include the loss of the bromine atom, cleavage of the 2-ethylhexyl group (m/z 113), and ions corresponding to the bromoacetyl moiety researchgate.netlibretexts.org. The identity of the compound can be confirmed by matching its spectrum against established libraries like the NIST Mass Spectrometry Data Center nist.gov.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS